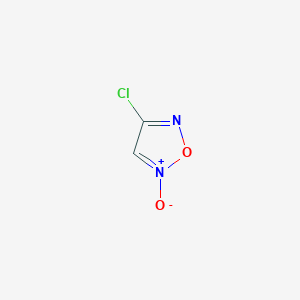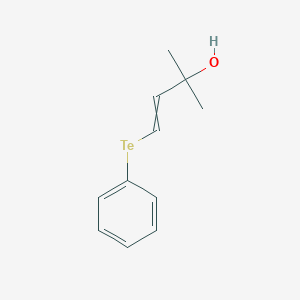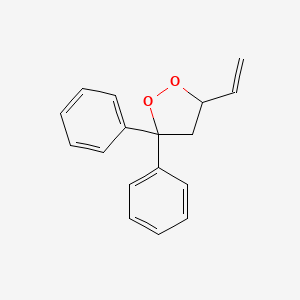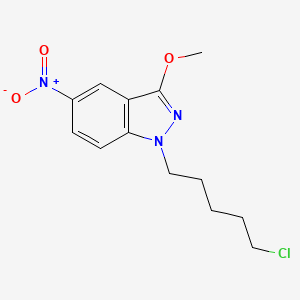
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloropentyl chain, a methoxy group, and a nitro group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropentyl bromide, 3-methoxy-1H-indazole, and nitric acid.
Nitration: The first step involves the nitration of 3-methoxy-1H-indazole using nitric acid to introduce the nitro group at the 5-position of the indazole ring.
Alkylation: The nitrated intermediate is then subjected to alkylation with 5-chloropentyl bromide in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropentyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 1-(5-Chloropentyl)-3-amino-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(5-Chloropentyl)-3-hydroxy-5-nitro-1H-indazole.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as cannabinoid receptors, enzymes, and other proteins involved in cellular signaling pathways.
Pathways Involved: The interaction with these targets can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the methoxy and nitro groups in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
106158-01-4 |
|---|---|
Molekularformel |
C13H16ClN3O3 |
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
1-(5-chloropentyl)-3-methoxy-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN3O3/c1-20-13-11-9-10(17(18)19)5-6-12(11)16(15-13)8-4-2-3-7-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
ITEYWOJNHJAQSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


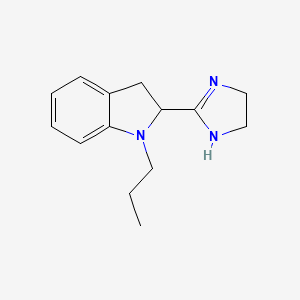
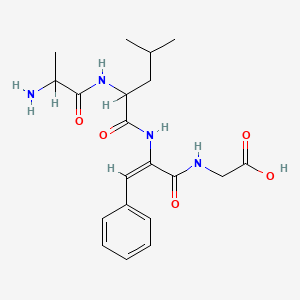

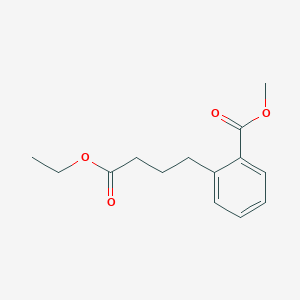
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
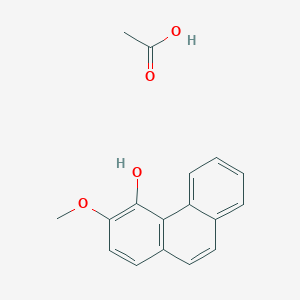
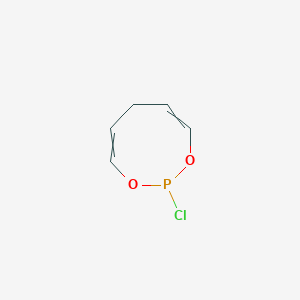
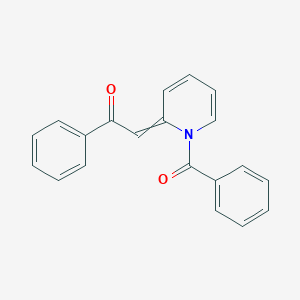
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
